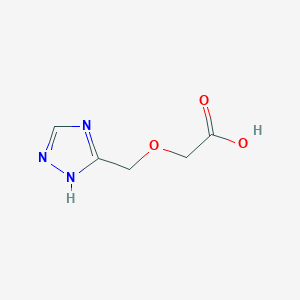

2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid

説明

2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

特性

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-5(10)2-11-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZNVMWRQAKWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid typically involves the reaction of 1H-1,2,4-triazole with a suitable alkylating agent. One common method is the alkylation of 1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require the presence of a catalyst and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

科学的研究の応用

2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

作用機序

The mechanism of action of 2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential molecules in pathogens. This inhibition disrupts the metabolic processes of the pathogens, leading to their death . In agricultural applications, it may interfere with the growth and development of plants and fungi by targeting specific biochemical pathways .

類似化合物との比較

Similar Compounds

1H-1,2,4-Triazole: The parent compound of 2-((1h-1,2,4-Triazol-5-yl)methoxy)acetic acid, known for its antifungal properties.

Fluconazole: A triazole derivative used as an antifungal medication.

Anastrozole: Another triazole derivative used in the treatment of breast cancer.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other triazole derivatives. This unique interaction profile makes it a valuable compound for research and development in various fields .

生物活性

2-((1H-1,2,4-triazol-5-yl)methoxy)acetic acid, also known as triazole acetic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and agriculture.

- Molecular Formula : C5H7N3O3

- Molecular Weight : 157.13 g/mol

- CAS Number : 1248028-70-7

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, this compound demonstrated notable activity against a range of bacterial strains. The mechanism is thought to involve the inhibition of fungal ergosterol synthesis, a critical component of fungal cell membranes.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| C. albicans | 20 | 8 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of in vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry reported that triazole derivatives had IC50 values ranging from 10 to 30 µM against different cancer cell lines. The presence of the triazole ring was crucial for enhancing cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly in pathways involving cytochrome P450 enzymes.

- DNA Interaction : Some studies suggest that triazole compounds can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Applications in Agriculture

Beyond medicinal applications, triazole compounds are used as fungicides in agriculture due to their efficacy against plant pathogens. They function by inhibiting ergosterol biosynthesis in fungi, making them effective in crop protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。